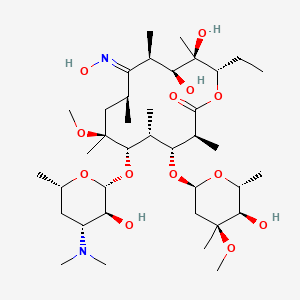
N'-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide typically involves the condensation of 4-(cyclohexylsulfanyl)-3-nitrobenzaldehyde with 2-phenylacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and ensuring the purity of the starting materials to achieve high yields and consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, where the hydrazide nitrogen can act as a nucleophile.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common.
Substitution: Conditions typically involve mild bases or acids to facilitate the nucleophilic attack.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydrazides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism by which N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide exerts its effects is primarily through its interaction with biological molecules. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide moiety can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity .
Comparación Con Compuestos Similares
Similar Compounds
N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide: shares similarities with other hydrazide derivatives, such as:
Uniqueness
The presence of the cyclohexylsulfanyl group in N’-((4-(Cyclohexylsulfanyl)-3-nitrophenyl)methylene)-2-phenylacetohydrazide imparts unique steric and electronic properties that can influence its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Propiedades
Fórmula molecular |
C21H23N3O3S |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-[(Z)-(4-cyclohexylsulfanyl-3-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C21H23N3O3S/c25-21(14-16-7-3-1-4-8-16)23-22-15-17-11-12-20(19(13-17)24(26)27)28-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,15,18H,2,5-6,9-10,14H2,(H,23,25)/b22-15- |
Clave InChI |
ZLDBKBKAESNNRF-JCMHNJIXSA-N |
SMILES isomérico |
C1CCC(CC1)SC2=C(C=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3)[N+](=O)[O-] |
SMILES canónico |
C1CCC(CC1)SC2=C(C=C(C=C2)C=NNC(=O)CC3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)



![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)

![(2E)-[2-(2-nitrophenyl)hydrazinylidene][4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118831.png)
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)
![sodium;2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]acetate](/img/structure/B14118839.png)

![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
![4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)
